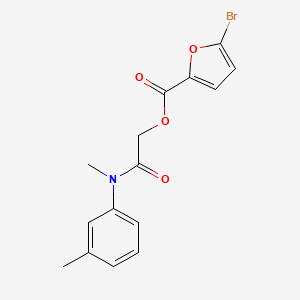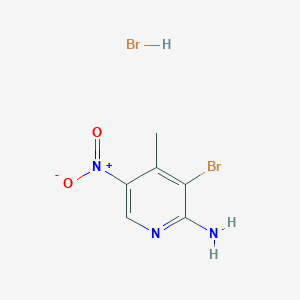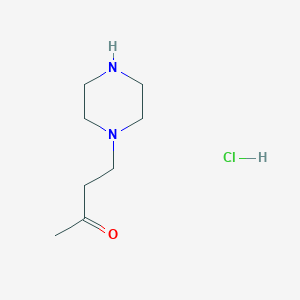
1-(3,4-Dimethoxybenzyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a number of different areas, including cancer research, drug discovery, and neuroscience. In
作用機序
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)urea is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, including protein kinase C and phosphodiesterase. This inhibition leads to a number of different effects on the body, including anti-tumor activity and enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has a number of different biochemical and physiological effects. It has been shown to have anti-tumor activity in a number of different cancer cell lines, and it has also been shown to enhance cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-Dimethoxybenzyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)urea in lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This makes it a promising candidate for the development of new drugs and the study of different biological pathways.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to study its effects on the body. Additionally, it may have some side effects that are not yet known.
将来の方向性
There are a number of different future directions for the study of 1-(3,4-Dimethoxybenzyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)urea. One area of research that has shown promise is the development of new drugs based on this compound. It may also be possible to study the effects of this compound on different biological pathways and to identify new targets for drug development.
Finally, further research is needed to understand the mechanism of action of this compound and to identify any potential side effects that may be associated with its use. Overall, this compound is a promising compound that has the potential to make a significant impact in a number of different areas of scientific research.
合成法
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)urea involves the reaction of 3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)urea with 3,4-Dimethoxybenzyl chloride. This reaction is typically carried out in the presence of a base such as potassium carbonate, and the resulting compound is purified using standard techniques such as column chromatography.
科学的研究の応用
1-(3,4-Dimethoxybenzyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)urea has been extensively studied for its potential applications in scientific research. One area of research that has shown promise is cancer research. This compound has been shown to have anti-tumor activity in a number of different cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Another area of research where this compound has shown potential is drug discovery. This compound has been shown to inhibit the activity of a number of different enzymes and proteins, making it a promising candidate for the development of new drugs.
Finally, this compound has also been studied for its potential applications in neuroscience. It has been shown to have a number of different effects on the central nervous system, including the ability to enhance cognitive function and memory.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-17-13-24(30-11-9-29(2)10-12-30)28-21-7-6-19(15-20(17)21)27-25(31)26-16-18-5-8-22(32-3)23(14-18)33-4/h5-8,13-15H,9-12,16H2,1-4H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWEGAZBNQFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)





![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)


![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)